molecular formula C7H5Cl3 B587414 2,4-Dichlorobenzyl Chloride-d2 CAS No. 1246817-90-2

2,4-Dichlorobenzyl Chloride-d2

Cat. No. B587414
Key on ui cas rn: 1246817-90-2
M. Wt: 197.479
InChI Key: IRSVDHPYXFLLDS-APZFVMQVSA-N
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Patent
US04246274

Procedure details

69.3 g (0.3 mol) of 4-phenylphenacyl chloride are added in portions to a solution of 0.6 mol of 2,4-dichlorobenzyl-magnesium chloride, obtained from 15.9 g (0.65 mol) of magnesium and 117.3 g (0.6 mol) of 2,4-dichlorobenzyl chloride in 300 ml of ether. The reaction mixture is then poured onto aqueous ammonium chloride solution and the ether phase is separated off, washed with water, dried over sodium sulphate and evaporated. The oil which remains is extracted with petroleum ether and the petroleum ether solution is evaporated. The crystals are filtered off and dried. 62 g (53% of theory) of 2-(4-biphenylyl)-3-chloro-1-(2,4-dichlorophenyl)-propan-2-ol of melting point 84° C. are obtained.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
69.3 g
Type
reactant
Reaction Step Two
Quantity
0.6 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C2C=CC(C(=O)C[Cl:13])=CC=2)C=CC=CC=1.[Cl:17][C:18]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:19]=1[CH2:20][Mg:21]Cl>CCOCC>[Mg:21].[Cl:17][C:18]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:19]=1[CH2:20][Cl:13]

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
69.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C(CCl)=O)C=C1
Name
Quantity
0.6 mol
Type
reactant
Smiles
ClC1=C(C[Mg]Cl)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Mg]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.65 mol
AMOUNT: MASS 15.9 g
Name
Type
product
Smiles
ClC1=C(CCl)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.6 mol
AMOUNT: MASS 117.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04246274

Procedure details

69.3 g (0.3 mol) of 4-phenylphenacyl chloride are added in portions to a solution of 0.6 mol of 2,4-dichlorobenzyl-magnesium chloride, obtained from 15.9 g (0.65 mol) of magnesium and 117.3 g (0.6 mol) of 2,4-dichlorobenzyl chloride in 300 ml of ether. The reaction mixture is then poured onto aqueous ammonium chloride solution and the ether phase is separated off, washed with water, dried over sodium sulphate and evaporated. The oil which remains is extracted with petroleum ether and the petroleum ether solution is evaporated. The crystals are filtered off and dried. 62 g (53% of theory) of 2-(4-biphenylyl)-3-chloro-1-(2,4-dichlorophenyl)-propan-2-ol of melting point 84° C. are obtained.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
69.3 g
Type
reactant
Reaction Step Two
Quantity
0.6 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C2C=CC(C(=O)C[Cl:13])=CC=2)C=CC=CC=1.[Cl:17][C:18]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:19]=1[CH2:20][Mg:21]Cl>CCOCC>[Mg:21].[Cl:17][C:18]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:19]=1[CH2:20][Cl:13]

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
69.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C(CCl)=O)C=C1
Name
Quantity
0.6 mol
Type
reactant
Smiles
ClC1=C(C[Mg]Cl)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Mg]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.65 mol
AMOUNT: MASS 15.9 g
Name
Type
product
Smiles
ClC1=C(CCl)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.6 mol
AMOUNT: MASS 117.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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